molecular formula C10H10N2O B13327616 3-Methyl-5-phenyl-1,2-oxazol-4-amine

3-Methyl-5-phenyl-1,2-oxazol-4-amine

Cat. No.: B13327616
M. Wt: 174.20 g/mol
InChI Key: VIKDOTFYOQUWRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-5-phenyl-1,2-oxazol-4-amine is a heterocyclic compound that belongs to the oxazole family. Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-phenyl-1,2-oxazol-4-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydroxylamine hydrochloride with a suitable hydrazone in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like 2-methyltetrahydrofuran at elevated temperatures (around 80°C) to facilitate cyclization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as batch processing and continuous flow methods, can be applied to scale up the production of this compound.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-5-phenyl-1,2-oxazol-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxazole-2-carboxylic acids, while reduction can produce primary amines .

Scientific Research Applications

3-Methyl-5-phenyl-1,2-oxazol-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methyl-5-phenyl-1,2-oxazol-4-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-5-phenyl-1,2-oxazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Biological Activity

3-Methyl-5-phenyl-1,2-oxazol-4-amine is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula: C10H10N2O
  • Molecular Weight: 174.20 g/mol
  • CAS Number: 1461714-29-3

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including neurotransmitter receptors and enzymes. The compound's structure allows it to modulate receptor activity, influencing cellular signaling pathways.

Biological Activities

  • Antimicrobial Activity:
    • Studies have shown that this compound exhibits antimicrobial properties against a range of pathogens. It has been effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties:
    • Research indicates that this compound may induce apoptosis in cancer cells. For instance, it has been reported to trigger cell cycle arrest in LNCaP prostate cancer cells, suggesting its potential as an anticancer agent .
  • Neuroprotective Effects:
    • The compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases like Alzheimer's disease. It may inhibit enzymes involved in amyloid-beta production, thereby reducing plaque formation associated with Alzheimer’s pathology .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AnticancerInduces apoptosis in LNCaP cells
NeuroprotectiveInhibits amyloid-beta production

Case Study: Anticancer Activity

A study conducted on LNCaP prostate cancer cells demonstrated that treatment with this compound led to a significant reduction in cell viability. The mechanism was linked to the induction of apoptosis through the activation of caspase pathways.

Case Study: Neuroprotective Effects

In vitro studies showed that the compound could reduce oxidative stress markers in neuronal cell lines exposed to toxic agents associated with Alzheimer's disease. This suggests a potential therapeutic role for neuroprotection against oxidative damage.

Properties

IUPAC Name

3-methyl-5-phenyl-1,2-oxazol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O/c1-7-9(11)10(13-12-7)8-5-3-2-4-6-8/h2-6H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIKDOTFYOQUWRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1N)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.